Product packaging for 5-(Hydroxymethyl)imidazolidine-2,4-dione(Cat. No.:CAS No. 58942-08-8)

5-(Hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B7771372
CAS No.: 58942-08-8
M. Wt: 130.10 g/mol
InChI Key: CBRIRBXLTFAPOM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)imidazolidine-2,4-dione is a hydantoin derivative with the molecular formula C 4 H 6 N 2 O 3 and a molecular weight of 130.10 . This compound is supplied for research applications and is identified by CAS Registry Number 67337-74-0 . Hydantoin and its substituted derivatives, such as this compound, represent a core scaffold of significant interest in medicinal chemistry and drug discovery . Researchers are exploring the properties of this hydantoin core for developing novel therapeutic agents, as similar structures have been investigated for a range of biological activities . The presence of the hydroxymethyl group at the 5-position offers a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in pharmaceutical research . This product is intended for research purposes in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B7771372 5-(Hydroxymethyl)imidazolidine-2,4-dione CAS No. 58942-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-1-2-3(8)6-4(9)5-2/h2,7H,1H2,(H2,5,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIRBXLTFAPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325604
Record name 5-(Hydroxymethyl)imidazolidine-2,4-dione
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Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-08-8, 67337-74-0
Record name NSC512727
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Record name 5-(Hydroxymethyl)imidazolidine-2,4-dione
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Record name 5-(hydroxymethyl)imidazolidine-2,4-dione
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Synthetic Methodologies for 5 Hydroxymethyl Imidazolidine 2,4 Dione and Its Derivatives

Core Imidazolidine-2,4-dione Ring Synthesis

The synthesis of the imidazolidine-2,4-dione scaffold is primarily achieved through multicomponent reactions that offer efficiency and atom economy. The Bucherer-Bergs reaction stands as the most prominent and versatile method, supplemented by alternative strategies that often utilize amino acid precursors. encyclopedia.puborganic-chemistry.org

Bucherer-Bergs Reaction and its Modern Adaptations

The Bucherer-Bergs reaction is a cornerstone in heterocyclic chemistry, providing a direct and convenient route to 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub In this multicomponent process, a carbonyl compound (such as an aldehyde or ketone), or its corresponding cyanohydrin, reacts with ammonium (B1175870) carbonate and a cyanide source, typically potassium or sodium cyanide. wikipedia.orgalfa-chemistry.com The reaction is generally performed by heating the components in a solvent like aqueous ethanol. encyclopedia.pub

The mechanism of the Bucherer-Bergs reaction has been refined over time since its initial proposal by Bucherer and Steiner in 1934. wikipedia.org It is understood to proceed through several key intermediates. youtube.com

The currently accepted pathway involves the following steps:

Cyanohydrin Formation : The reaction can initiate with the formation of a cyanohydrin from the starting carbonyl compound and a cyanide ion. alfa-chemistry.com Alternatively, a pre-formed cyanohydrin can be used as the starting material. organic-chemistry.orgwikipedia.org

Aminonitrile Formation : Ammonia (B1221849), released from the ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to form an α-aminonitrile. alfa-chemistry.comyoutube.com The presence of this intermediate is supported by the fact that α-aminonitriles can also be converted to hydantoins under the same reaction conditions. mdpi.com

Carbamic Acid Formation : The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (also derived from the ammonium carbonate), yielding a cyano-containing carbamic acid. wikipedia.orgalfa-chemistry.com

Intramolecular Cyclization : The carbamic acid undergoes a rapid intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one intermediate. wikipedia.orgyoutube.com

Rearrangement to Hydantoin (B18101) : The 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to furnish the final, more stable imidazolidine-2,4-dione (hydantoin) product. wikipedia.orgalfa-chemistry.com The discovery of the isocyanate intermediate in the 1980s was a key update to the originally proposed mechanism. alfa-chemistry.com

The stereochemistry of the final hydantoin product is a significant aspect of the Bucherer-Bergs reaction. The general outcome is the formation of the thermodynamically more stable product. mdpi.com When cyclic ketones are used as substrates, this often results in the C-4 carbonyl group of the newly formed imidazolidine-2,4-dione ring orienting itself in the less sterically hindered position. mdpi.com

In specific cases where the starting carbonyl compound is sufficiently sterically biased, it is possible to obtain a single stereoisomer as the major product. wikipedia.org For instance, the synthesis of (4S)(2R)-6-fluoro-2-methyl-spiro-[chroman-4,4′-imidazolidine]-2′,5′-dione was achieved by condensing 6-fluoro-2-methyl-4-chromanone, which ultimately yielded the desired diastereoisomer after resolution of the racemic mixture. mdpi.com

The Bucherer-Bergs reaction is highly versatile, with a broad substrate scope that includes a wide variety of aliphatic, aromatic, and cyclic aldehydes and ketones. mdpi.comencyclopedia.pub The ready availability of these starting materials allows for the synthesis of a diverse library of hydantoin derivatives. mdpi.com

Over the years, several modifications have been developed to improve yields, shorten reaction times, and simplify work-up procedures, particularly for less reactive substrates.

ModificationDescriptionBenefit(s)
Ultrasonication The use of ultrasonic irradiation to accelerate the reaction.Higher yields, shorter reaction times, lower reaction temperatures, and simpler work-up. wikipedia.org
Alternative Solvents For difficult cases, solvents such as 50% alcohol, acetamide, formamide, dimethylformamide (DMF), or polyethylene (B3416737) glycol (PEG) have been used. mdpi.comwikipedia.orgjsynthchem.comImproved yields, especially for ketones which can give excellent results. wikipedia.org High yields (91-96%) of Phenytoin (B1677684) were achieved using propylene (B89431) glycol or melted acetamide. mdpi.com
Hoyer Modification The standard reaction mixture is heated in a closed system under an atmosphere of CO₂ at elevated pressure.Better yields of hydantoins. encyclopedia.pub
Organometallic Reagents A nitrile is reacted with an organometallic reagent (e.g., Grignard or organolithium) to generate an imine intermediate in situ, which then undergoes the Bucherer-Bergs reaction.Expands the reaction to three points of chemical diversity by varying the nitrile, organometallic reagent, and electrophile. mdpi.com
Catalytic One-Pot Procedure An aldehyde or ketone is reacted with liquid ammonia catalyzed by gallium(III) triflate to form an imine, followed by the addition of a cyanide source and CO₂.Provides a streamlined, multi-step synthesis in a single pot. mdpi.com

Alternative Cyclization and Condensation Strategies

While the Bucherer-Bergs reaction is dominant, other synthetic routes to the imidazolidine-2,4-dione core exist, notably those that begin with amino acids or their derivatives. nih.govnih.gov These methods are significant as they leverage the inherent chirality and functionality of readily available amino acid building blocks.

The synthesis of imidazolidine-2,4-diones can be achieved by reacting amino acids or their derivatives with isocyanates or isothiocyanates. nih.govresearchgate.net This approach directly incorporates the amino acid backbone into the heterocyclic ring.

A representative procedure involves the reaction of an amino acid, such as C-phenylglycine, with phenyl isocyanate. nih.govresearchgate.net This condensation reaction leads to the formation of N-3 and C-5 substituted imidazolidine-2,4-diones. nih.gov For example, the reaction of C-4-methylphenylglycine with phenyl isocyanate yields (±)-3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione with a 77.5% yield. nih.gov This method highlights a modular approach to synthesizing derivatives with specific substitutions at the N-3 and C-5 positions.

Starting Amino Acid DerivativeReagentProductYield (%)
C-4-MethylphenylglycinePhenyl isocyanate(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione77.50% nih.gov

This strategy underscores the close relationship between amino acids and hydantoins, which are not only synthesized from amino acids but are also considered cyclodehydrated α-ureido acids and can be hydrolyzed back to them. encyclopedia.pub

Reactions Involving Isocyanates and Thiocyanates

The synthesis of the imidazolidine-2,4-dione scaffold, a precursor to the title compound, frequently employs isocyanates and their sulfur analogs, isothiocyanates. These reactive intermediates participate in condensation and cyclization reactions to form the heterocyclic core. A convenient method for synthesizing N,N'-disubstituted hydantoins involves a condensation/cyclization domino process between isocyanates derived from α-amino esters and N-alkyl-α-amino esters. nih.govacs.org

One established route involves the reaction of α-amino acids with phenyl isocyanate or phenyl isothiocyanate, followed by an acid hydrolysis reaction to yield C-5 substituted imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones. nih.gov For example, C-4-Methylphenylglycine reacts with phenyl isocyanate (PhNCO) to produce (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione in good yield. nih.gov Similarly, α-aminoester isocyanates can be reacted with various nucleophiles, such as hydrazines, to generate 3-aminohydantoins. researchgate.net

A one-pot, three-component sequential procedure has been developed for the synthesis of diversely substituted hydantoins using readily available starting materials like azides, iso(thio)cyanates, and substituted α-halo-acetic carboxylic acids under very mild conditions. nih.gov The use of phosgene (B1210022) or triphosgene (B27547) to convert peptide esters into peptide isocyanates is another common strategy; however, this can lead to the formation of hydantoin side products through intramolecular cyclization, a reaction that can be mitigated by using non-basic HCl scavengers like zinc dust. thieme-connect.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of hydantoin derivatives, offering significant reductions in reaction time, improved yields, and alignment with green chemistry principles. beilstein-journals.orgnih.govasianpubs.org This technology provides rapid and uniform heating, which can enhance reaction rates and selectivity. nih.gov

Solid-phase synthesis of hydantoins has also been significantly enhanced by microwave technology. acs.org A three-step synthesis on a resin support, which includes deprotection of the amino acid, coupling with an isocyanate, and a final cyclative release step, can be completed with reaction times of only 10-15 minutes per step under microwave irradiation. acs.org This represents a substantial improvement over conventional heating methods that often require several hours. acs.org

Below is a table summarizing various microwave-assisted synthetic protocols for hydantoin derivatives.

Starting MaterialsReagentsMicrowave ConditionsProductYieldReference
ʟ-phenylalanine1. KOCN, H₂O2. conc. HCl80 °C, 1 hr then 15 min(S)-5-benzylimidazolidine-2,4-dione89% beilstein-journals.org, nih.gov
Benzil, Urea (B33335)30% aq. NaOH, Ethanol750 W pulses over 30 min5,5-Diphenylhydantoin (Phenytoin)76% ucl.ac.be
Resin-bound amino acidPhenylisocyanate, then Triethylamine10 min, then 15 min3,5-disubstituted hydantoinGood to Excellent acs.org
ʟ-histidine1. KOCN, H₂O2. conc. HCl80 °C, 1 hr then 15 min(S)-5-((2,5-dioxoimidazolidin-4-yl)methyl)-1H-imidazol-3-ium chloride61% nih.gov
Mechanochemical Synthesis Approaches

Mechanochemistry, typically involving solvent-free ball-milling, provides an eco-friendly and efficient alternative for the synthesis of hydantoins. acs.org This solid-state method often leads to higher yields, easier purification, and shorter reaction times compared to traditional solution-based protocols. acs.org

One such approach describes the one-pot/two-step preparation of 5- and 5,5-disubstituted hydantoins from various amino ester hydrochlorides and potassium cyanate (B1221674) in a planetary ball mill. acs.org The protocol involves the initial formation of a ureido ester intermediate, which then undergoes a base-catalyzed cyclization to the final hydantoin product without the need for harmful organic solvents. acs.org

The preparation of 3,5-disubstituted hydantoins from dipeptides has also been achieved mechanochemically. acs.org Using 1,1′-carbonyldiimidazole (CDI) as a mediator, the cyclization reaction proceeds efficiently in the solid state. acs.org This method was found to be versatile and provided higher yields than the equivalent reactions performed in solution. acs.org Furthermore, ball-milling has been employed for the solid-state preparation of fluorescent hydrophobic hydantoins, which were then complexed with proteins, demonstrating the versatility of the technique. nih.govdiva-portal.org

Introduction of the Hydroxymethyl Functional Group

The synthesis of the target compound, 5-(Hydroxymethyl)imidazolidine-2,4-dione (B6278998), requires the specific introduction of a hydroxymethyl (-CH₂OH) group onto the imidazolidine-2,4-dione nucleus. This is typically achieved through N-hydroxymethylation, a process that involves the reaction of the hydantoin ring with a formaldehyde (B43269) source. The regioselectivity of this addition is a key consideration, as the hydantoin ring possesses two distinct nitrogen atoms (N1 and N3) available for functionalization.

N-Hydroxymethylation Strategies

N-hydroxymethylation is a well-established synthetic process for generating valuable organic compounds. nih.gov The strategies for adding a hydroxymethyl group to the imidazolidine-2,4-dione ring primarily revolve around formaldehyde-based reactions and controlling the site of functionalization on the heterocyclic ring.

Formaldehyde-Based Reactions for Hydroxymethyl Incorporation

Formaldehyde is the most common and direct reagent for introducing a hydroxymethyl group. nih.gov The reaction of a hydantoin with aqueous formaldehyde can lead to the formation of N-hydroxymethylated products. asianpubs.org For instance, the N3-aminomethylated derivatives of 5,5-disubstituted hydantoins are synthesized via a Mannich reaction using aqueous formaldehyde and an amine, a mechanism closely related to direct hydroxymethylation. asianpubs.org

The reaction can often proceed under simple conditions. In a related system, N-hydroxymethylation of thioamides was achieved by heating with an excess of aqueous 37% formaldehyde in ethanol, without the need for a catalyst, to produce N-(hydroxymethylene)thioamides in good yields. mdpi.com The existence of formaldehyde-releasing preservatives, such as DMDM hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione), further confirms the fundamental reactivity of the hydantoin ring with formaldehyde to form stable N-hydroxymethyl derivatives. goodrx.comtiktok.com

Selective Functionalization at Ring Nitrogen Atoms

The imidazolidine-2,4-dione ring presents two non-equivalent nitrogen atoms, N1 and N3, for electrophilic attack or condensation. The regioselectivity of functionalization is dictated by the relative acidity and steric accessibility of these two positions. The proton on N3 is significantly more acidic (pKa ≈ 9.1) than the proton on N1 (pKa ≥ 14). asianpubs.org Consequently, under basic or neutral conditions, the N3 position is more readily deprotonated and acts as a more potent nucleophile.

This inherent difference in reactivity typically leads to selective functionalization at the N3 position. asianpubs.org For example, Mannich-type reactions involving formaldehyde preferentially occur at the N3 site. asianpubs.org However, achieving functionalization at the less reactive N1 position is possible but requires specific strategies. In the related Vorbrüggen glycosylation reaction, researchers have used bulky silyl (B83357) groups to sterically shield the more reactive N3 position, thereby forcing the reaction to occur at N1 and inverting the natural regioselectivity. rsc.orgiucc.ac.il While this specific example is for ribosylation, the principle of using steric hindrance to direct functionalization to the N1 atom is a viable strategy in hydantoin chemistry. rsc.org

C-Hydroxymethylation Methodologies

The introduction of a hydroxymethyl group at the C5 position of the imidazolidine-2,4-dione (hydantoin) ring is a key transformation for creating the title compound. This is typically achieved through an aldol-type condensation reaction involving a suitable hydantoin precursor and formaldehyde.

The general approach involves the reaction of a hydantoin with an unsubstituted C5 position, or a precursor that can generate this moiety in situ, with formaldehyde. The reaction is often conducted under basic conditions, where a base is used to deprotonate the C5 position, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formaldehyde. Subsequent workup protonates the resulting alkoxide to yield the 5-(hydroxymethyl) group. While many documented syntheses focus on N-hydroxymethylation, such as the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde to produce DMDM Hydantoin nih.gov, the underlying principle of using formaldehyde as a C1 source for the hydroxymethyl group is fundamental. The specific conditions, including solvent, temperature, and catalyst, are optimized to favor C-alkylation over N-alkylation and to maximize yield.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound is a significant area of research, driven by the need to explore structure-activity relationships for various biological targets. This involves introducing a wide range of substituents onto the core hydantoin scaffold.

The design and synthesis of hydantoin analogues are often guided by their potential as therapeutic agents. Researchers have developed numerous derivatives with diverse substitution patterns to target specific biological pathways. For instance, a series of imidazolidine-2,4-dione derivatives were designed and synthesized to act as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy nih.gov. Similarly, other series have been created as potential antimicrobial agents researchgate.net and as inhibitors of tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), which are enzymes involved in DNA repair and are targets for new anticancer drugs. nih.gov

The synthetic strategies for these analogues are varied:

From Amino Acids: A common route begins with amino acids, such as phenylalanine or tryptophan, which are reacted with potassium cyanate to form the hydantoin ring. ucl.ac.be Subsequent reactions, like alkylation at the N3 position, introduce further diversity. ucl.ac.be

Condensation Reactions: Phenylmethylene hydantoins can be prepared through condensation reactions, providing a basis for further functionalization. uva.nl

Multi-component Reactions: The Bucherer-Bergs reaction or related multi-component strategies can be employed to construct the hydantoin ring from a ketone, cyanide, and ammonium carbonate, allowing for significant diversity at the C5 position.

The table below summarizes various design strategies for substituted hydantoin analogues.

Target/PurposeGeneral Structure/Substitution PatternSynthetic Precursors/MethodReference
Cannabinoid Receptor Ligands3-alkyl-(5,5-diphenyl)imidazolidinedionesAlkylation of phenytoin ucl.ac.be
Bcl-2 Protein InhibitorsImidazolidine-2,4-dione core with varied substituentsDesigned synthesis targeting Bcl-2 proteins nih.gov
TDP1/TDP2 InhibitorsDerivatives based on dehydroabietylamineSynthesis from dehydroabietylamine nih.gov
Antimicrobial AgentsAlkyl, alkenyl, or aryl 5,5-disubstituted hydantoins; spirohydantoinsSynthesis from corresponding ketones researchgate.net

The C5 position of 5-monosubstituted hydantoins is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological properties, methods for their stereoselective synthesis are of paramount importance. ucl.ac.be The goal is to produce a single, desired enantiomer in high purity. ucl.ac.becnr.it

Recent advances have focused on catalytic asymmetric methods to achieve high enantioselectivity:

Chiral Phosphoric Acid (CPA) Catalysis: A highly effective, single-step method involves the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst at room temperature. nih.govrsc.org This approach proceeds via a face-selective protonation of an enol-type intermediate, yielding 5-monosubstituted hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). nih.govrsc.org

Asymmetric Urech Hydantoin Synthesis (UHS): The first enantioselective catalytic variant of the Urech hydantoin synthesis has been developed for producing chiral thiohydantoins. rsc.org This method can employ a dynamic kinetic resolution strategy to achieve high stereoselectivity. rsc.org

Following a stereoselective synthesis, analytical techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are essential to assess the stereochemical purity of the products. ucl.ac.be

The table below highlights key aspects of modern stereoselective synthesis methods for hydantoins.

MethodCatalyst TypeKey StrategyAchieved Selectivity (e.r.)Reference
Chiral Acid-Catalysed CondensationChiral Phosphoric Acid (CPA)Enantioselective condensation of glyoxals and ureasUp to 98:2 nih.govrsc.org
Asymmetric Urech Hydantoin SynthesisChiral AcidsDynamic Kinetic ResolutionHigh stereoselectivity rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of hydantoins aims to reduce the environmental impact of chemical processes. This involves making reactions more efficient, reducing waste, and using less hazardous materials.

Other green chemistry principles applicable to hydantoin synthesis include:

Energy Efficiency: Optimizing reactions to run at lower temperatures or for shorter durations reduces energy consumption. Microwave-assisted synthesis, for example, can significantly shorten reaction times from hours to minutes. nih.gov

Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product, thus minimizing waste.

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. The use of chiral phosphoric acids is an excellent example of this principle in action. nih.govrsc.org

The following table contrasts traditional and green approaches to chemical synthesis.

AspectTraditional ApproachGreen Chemistry ApproachReference
Solvent Often uses hazardous organic solvents (e.g., DMF, CH2Cl2)Use of safer solvents (e.g., water, ethanol) or solvent-free conditions skpharmteco.comnih.gov
Energy Conventional heating, often for prolonged periodsOptimized conditions, microwave irradiation to reduce reaction time nih.gov
Reagents Stoichiometric reagents, leading to more wasteCatalytic reagents, improving atom economy and reducing waste nih.govrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, is used to identify the different types of protons and carbons in 5-(Hydroxymethyl)imidazolidine-2,4-dione (B6278998). The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

Based on the structure, the following signals are anticipated:

¹H NMR: Signals corresponding to the two N-H protons of the hydantoin (B18101) ring, the single proton at the C5 position (CH), the two protons of the hydroxymethyl group (CH₂), and the proton of the hydroxyl group (OH). The N-H and O-H signals are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: Signals for the two distinct carbonyl carbons (C=O) of the hydantoin ring, the methine carbon at the C5 position (CH), and the methylene (B1212753) carbon of the hydroxymethyl group (CH₂OH).

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, a cross-peak would be expected between the proton at C5 and the protons of the adjacent CH₂OH group, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for assigning the quaternary carbonyl carbons by observing correlations from nearby protons. For instance, the proton at C5 would show a correlation to both carbonyl carbons (C2 and C4) and the carbon of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected by bonds. It is particularly useful for determining stereochemistry.

Atom Technique Predicted Chemical Shift (ppm) Multiplicity Expected COSY Correlations Expected HMBC Correlations
H at N1 ¹H NMR 7.5 - 9.0 Broad Singlet - C2, C5
H at N3 ¹H NMR 9.5 - 11.0 Broad Singlet - C2, C4
H at C5 ¹H NMR ~4.5 Triplet H at CH₂OH C2, C4, CH₂OH
H at CH₂OH ¹H NMR ~3.7 Doublet H at C5 C5, OH
H at OH ¹H NMR Variable Broad Singlet - CH₂OH
C2 (C=O) ¹³C NMR ~170 Singlet - -
C4 (C=O) ¹³C NMR ~155 Singlet - -
C5 (CH) ¹³C NMR ~60 Doublet - -

The structure of this compound contains an asymmetric carbon center at the C5 position, which is bonded to four different groups (the N1 and C4 part of the ring, the N3 and C2 part of the ring, a hydrogen atom, and a hydroxymethyl group). This chirality means the compound can exist as a pair of non-superimposable mirror images called enantiomers: (R)-5-(hydroxymethyl)imidazolidine-2,4-dione and (S)-5-(hydroxymethyl)imidazolidine-2,4-dione. google.com

Standard NMR spectroscopy cannot distinguish between enantiomers. However, specialized NMR techniques can be employed for their differentiation and elucidation:

Chiral Solvating Agents: Using a chiral solvent creates a diastereomeric interaction with the enantiomers, leading to separate and distinct signals for the R and S forms in the NMR spectrum.

Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral reagent forms two different diastereomers, which have different physical properties and are readily distinguishable by NMR, showing two sets of peaks.

Chiral Lanthanide Shift Reagents: These reagents can be added to the sample to induce chemical shift differences between the signals of the two enantiomers.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic FTIR Absorption Bands for this compound (Note: These are typical ranges for the specified functional groups.)

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretch, H-bonded 3500 - 3200 Strong, Broad
N-H (Amide) Stretch, H-bonded 3400 - 3100 Medium, Broad
C=O (Amide/Urea) Stretch 1780 - 1700 Strong
C-N Stretch 1400 - 1200 Medium

The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (carbonyl oxygen and hydroxyl oxygen) allows for extensive hydrogen bonding in this compound.

Intermolecular Hydrogen Bonding: Molecules can link to each other, forming dimers or larger polymeric networks. This is the dominant form of hydrogen bonding in the solid state and in concentrated solutions.

Intramolecular Hydrogen Bonding: A hydrogen bond can potentially form between the hydroxyl group's hydrogen and the oxygen of the C4-carbonyl group, creating a five-membered ring.

These hydrogen bonding interactions have a significant effect on the FTIR spectrum. They cause the stretching frequencies of the O-H and N-H bonds to shift to lower wavenumbers (lower energy) and the absorption bands to become significantly broader compared to non-hydrogen-bonded groups. The extent of this broadening and shifting can provide insights into the strength and nature of the hydrogen bonding network.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Studies have noted the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of related hydantoin structures, including 5-hydroxymethyl hydantoin, in biological samples. researchgate.netresearchgate.net

When subjected to ionization, the molecular ion of this compound will undergo fragmentation. The pattern of these fragments is a molecular fingerprint that helps to confirm the structure. Expected fragmentation pathways include:

Loss of a water molecule (H₂O) from the hydroxymethyl group.

Loss of the hydroxymethyl radical (•CH₂OH).

Cleavage of the imidazolidine (B613845) ring, leading to the loss of small molecules like carbon monoxide (CO) or isocyanic acid (HNCO).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the parent ion and its fragments. This precision is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: Based on the molecular formula C₄H₆N₂O₃, with a molecular weight of 146.10 g/mol .)

m/z (Predicted) Identity
146 [M]⁺ (Molecular Ion)
128 [M - H₂O]⁺
115 [M - CH₂OH]⁺
103 [M - HNCO]⁺

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. For imidazolidine-2,4-dione derivatives, this method provides unparalleled detail regarding the molecule's conformation, the precise measurements of bond lengths and angles, and the intricate network of intermolecular interactions that govern its crystal packing. chemrxiv.org While a complete single-crystal X-ray diffraction study for this compound is not extensively published, analysis of closely related structures, such as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (B1581116), provides a clear framework for the expected structural features. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be resolved. chemrxiv.org

Single crystal X-ray diffraction is the definitive method for determining the precise spatial arrangement of atoms within a molecule. This analysis provides exact bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

For related hydantoin structures, such as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the five-membered imidazolidine ring is typically found to be nearly planar. nih.gov The bond lengths and angles are generally within normal ranges, consistent with the hybridization of the constituent atoms (C, N, O). The hydroxymethyl group attached at the C5 position introduces a key point of flexibility, and its orientation relative to the ring is a critical conformational feature determined by this analysis.

Table 1: Representative Bond Lengths and Angles for a Hydantoin Derivative Data derived from the analysis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione as an illustrative example. nih.gov

ParameterBond/AtomsValue (Å or °)
Bond Length C=O (carbonyl)~1.21 Å
C-N (amide)~1.38 Å
N-C (urea)~1.46 Å
C-C (ring)~1.53 Å
Bond Angle N-C-N~108°
C-N-C~112°
O=C-N~125°

In the solid state, molecules of this compound are expected to be organized into a specific three-dimensional lattice, known as a supramolecular architecture. This arrangement is primarily directed by intermolecular forces, with hydrogen bonding playing a dominant role.

Table 2: Typical Hydrogen Bonding Interactions in Hydantoin Crystal Lattices Based on analyses of related crystalline hydantoin structures. nih.govresearchgate.net

Donor (D)Acceptor (A)Type of InteractionTypical Distance (D···A)
N-HO=CIntermolecular~2.8 - 3.0 Å
O-HO=CIntermolecular~2.7 - 2.9 Å
O-HO-HIntermolecular~2.7 - 2.9 Å

Other Advanced Analytical and Microscopic Techniques

To complement crystallographic data, other analytical methods can be employed to characterize the material properties of this compound on a larger scale.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the solid material. This technique can provide high-resolution images of the compound's crystalline habit, particle size distribution, and surface topography. Such information is valuable for understanding the physical form of the bulk material.

Atomic Force Microscopy (AFM): AFM offers nanoscale imaging and measurement capabilities. youtube.com It can be used to map the topography of crystal surfaces with extremely high resolution. nih.gov Furthermore, AFM can operate in modes that measure local mechanical properties, such as stiffness, adhesion, and friction, providing insights into the material's surface characteristics at a molecular level. nih.gov

Thermal Analysis for Chemical Stability Investigations

Thermal analysis techniques are essential for investigating the chemical stability, phase transitions, and decomposition behavior of a compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. For this compound, a TGA scan would reveal the onset temperature of thermal decomposition and indicate whether the decomposition occurs in single or multiple steps. This provides a quantitative measure of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram can identify the melting point of the compound, which is a key indicator of purity. biosynth.com It can also detect other thermal events such as crystallization, glass transitions, or solid-solid phase transitions, providing a comprehensive profile of the material's thermal behavior. The reported melting point for this compound is approximately 188 °C. biosynth.com

Table 3: Thermal Properties of this compound

PropertyTechniqueObserved ValueReference
Melting PointDSC / Melting Point Apparatus188 °C biosynth.com
Decomposition TemperatureTGAData not available

Theoretical and Computational Investigations of 5 Hydroxymethyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the intrinsic properties of molecules. DFT is a computational method used to model the electronic structure of many-body systems, providing a framework to understand and predict molecular geometries, energies, and electronic properties. rsc.org Such studies on related heterocyclic compounds have been performed to evaluate structural properties, aromaticity, and reactivity. rsc.org

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its various possible conformations. For the imidazolidine-2,4-dione scaffold, these studies often focus on the planarity of the heterocyclic ring and the orientation of its substituents.

Molecular Geometry: X-ray crystallography and computational optimizations on related structures, such as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (B1581116), have shown that the imidazolidine (B613845) ring itself tends to adopt a nearly planar conformation. nih.gov

Conformational Preferences: The orientation of substituents relative to the core ring structure is a key area of investigation. For instance, in a study of 3-(hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione, the dihedral angle between the imidazolidine ring and the attached phenyl ring was calculated to be 7.1 (5)°. nih.gov For 5-(hydroxymethyl)imidazolidine-2,4-dione (B6278998), computational analysis would similarly focus on the rotational freedom of the hydroxymethyl group and its preferred orientation relative to the imidazolidine ring, which influences how the molecule can interact with its environment.

DFT calculations are used to map the electron distribution within a molecule, which is fundamental to understanding its reactivity. This analysis involves calculating various molecular descriptors:

Electronic Properties: The introduction of different substituents can significantly alter the electronic properties of the imidazolidine-2,4-dione ring. For example, studies on the related imidazolidine-2-thione structure showed that N-alkylation leads to an up-field shift of carbon signals in NMR spectra, a change attributed to the inductive effects of these groups and confirmed by quantum chemical calculations of atomic charges. mdpi.com

Global and Local Reactivity Descriptors: These descriptors help predict how and where a molecule will react.

Global Descriptors: Properties like chemical hardness, softness, and global electrophilicity provide a general measure of a molecule's stability and reactivity.

Local Descriptors (Fukui Functions): These functions are crucial for predicting the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. By analyzing the Fukui functions, researchers can identify which atoms in the this compound molecule—such as the oxygen or nitrogen atoms—are most likely to participate in chemical reactions.

Molecular Modeling and Docking Studies of Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. A key application is molecular docking, which predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor target. nih.govnih.gov This is particularly valuable in drug discovery, where imidazolidine-2,4-dione derivatives have been investigated as potential enzyme inhibitors. nih.govnih.gov

The ability of this compound to form hydrogen bonds is critical for its interaction with biological receptors. The molecule contains several hydrogen bond donors (the N-H group of the ring and the O-H of the hydroxymethyl group) and hydrogen bond acceptors (the two carbonyl oxygens and the hydroxyl oxygen).

Docking and Interaction Analysis: Docking studies performed on related imidazolidine-2,4-dione derivatives have provided insight into their binding modes. nih.gov These simulations show how the ligand fits into the receptor's active site and identify key interactions.

Hydrogen Bonding: The formation of intermolecular N—H···O and O—H···O hydrogen bonds is a recurring observation in the crystal structures of related compounds. nih.govnih.gov These bonds are crucial for stabilizing the ligand-receptor complex and are a primary focus in docking studies to explain the compound's biological activity.

Before a docking simulation can be performed, the low-energy conformations of the ligand must be determined. Conformational analysis involves systematically exploring the rotational possibilities around the molecule's single bonds to find the most stable 3D structures. For this compound, this would involve analyzing the rotation of the C-C bond connecting the hydroxymethyl group to the imidazolidine ring. The resulting conformations are then used in docking simulations to see which shape best fits the target receptor site. As established in studies of similar molecules, the imidazolidine ring itself is relatively rigid and nearly planar. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. researchgate.net

A 3D-QSAR study was conducted on a series of imidazolidine-2,4-dione derivatives to explore their activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) techniques. nih.gov

Molecular Descriptors: These models are built using calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bonding characteristics.

Model Validation: The predictive power of a QSAR model is assessed using several statistical metrics. In the study of PTP1B inhibitors, the CoMSIA model was found to be highly predictive. nih.gov

The statistical results for the generated models are summarized in the table below.

ModelSEEr²pred
CoMFA0.5430.9980.0290.754
CoMSIA0.7770.9990.0130.836

q²: The leave-one-out cross-validation coefficient, indicating the internal predictive ability of the model.

r²: The non-cross-validated correlation coefficient, showing how well the model fits the training data.

SEE: The standard error of the estimate.

r²pred: The predictive correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. nih.gov

These QSAR models, along with the visual information from their contour maps, provide valuable insights into the structural features required for potent biological activity, guiding the design of novel imidazolidine-2,4-dione derivatives. nih.gov

Predictive Modeling of Molecular Interactions for Compound Design

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused on this compound. While extensive research exists on the computational modeling of related heterocyclic compounds, such as thiazolidine-2,4-dione and other imidazolidine-2,4-dione derivatives, there is no available data detailing the predictive modeling of molecular interactions specifically for this compound.

In silico methods are crucial in modern drug discovery and materials science for predicting how a compound will interact with biological targets or other molecules, thereby guiding the design of new and more effective compounds. These computational techniques typically include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For a compound like this compound, docking studies would be instrumental in identifying potential biological targets by calculating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. However, no such specific docking studies for this compound have been published.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, which can be used to assess the stability of a ligand-receptor complex. For this compound, MD simulations could elucidate the conformational changes upon binding and the stability of key interactions. This information is critical for the rational design of more potent and selective analogs. At present, no MD simulation data for this specific molecule is available in the literature.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for derivatives of this compound would require a dataset of compounds with measured biological activities, which is currently not available.

The lack of published research in this specific area means that no data tables detailing binding energies, interaction distances, or other computational parameters can be provided. The scientific community has yet to apply predictive modeling techniques to understand the molecular interactions of this compound for the purpose of compound design.

Chemical Reactivity and Reaction Mechanisms of 5 Hydroxymethyl Imidazolidine 2,4 Dione

Mechanisms of Formaldehyde (B43269) Release from Hydroxymethyl Groups

The 5-(hydroxymethyl) group on the imidazolidine-2,4-dione ring is not static; it can be released as formaldehyde. This characteristic is central to the functionality of related compounds like 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (B1220005) (DMDM hydantoin), which are utilized as preservatives in cosmetics due to their ability to slowly release antimicrobial formaldehyde.

The release of formaldehyde is understood to be a reversible equilibrium process, often described as a retro-hydroxymethylation reaction. The mechanism is highly dependent on environmental conditions, particularly pH. Under neutral or, more effectively, alkaline conditions, the reaction is facilitated. The process likely involves the deprotonation of one of the nitrogen atoms (N-1 or N-3) in the ring, which increases the electron density and promotes the elimination of formaldehyde. The C-5 carbon-carbon bond cleaves, releasing a formaldehyde molecule and leaving a carbanionic intermediate at the C-5 position, which is then rapidly protonated by the solvent (e.g., water).

Conversely, the compound can be formed by the condensation of the parent imidazolidine-2,4-dione (without the hydroxymethyl group) with formaldehyde, particularly under basic conditions which favor hydroxymethylation. The stability of formaldehyde-releasers is often diminished by heat and alkaline environments, which accelerate the decomposition and release of formaldehyde.

Nucleophilic Substitution Reactions Involving the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring system is susceptible to nucleophilic substitution reactions at several positions, primarily at the hydroxymethyl group and the C-5 carbon of the ring.

Substitution at the Hydroxymethyl Group: The hydroxyl (-OH) of the hydroxymethyl substituent can act as a leaving group, particularly after protonation under acidic conditions which converts it into a better leaving group (water). This allows for nucleophilic attack at the methylene (B1212753) carbon. For the related compound 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, it has been noted that the hydroxymethyl groups can be substituted with other functional groups using appropriate reagents. This suggests a classic SN1 or SN2 reaction pathway depending on the substrate and reaction conditions.

Substitution at the C-5 Position: The C-5 position of the imidazolidine-2,4-dione ring is an active site for nucleophilic substitution. thieme-connect.de Reactions often proceed through an addition-elimination mechanism, especially for derivatives like 5-(bromomethylene)hydantoins. In these cases, a nucleophile attacks the electrophilic carbon of the methylene group, leading to the breaking of the carbon-bromine bond and the formation of a new carbon-nucleophile bond. acs.org This pathway allows for the introduction of a wide variety of substituents at the C-5 position, including nitrogen, phosphorus, sulfur, and carbon nucleophiles. acs.org

Condensation Reactions and Derivatives

Condensation reactions are fundamental to both the synthesis of the 5-(hydroxymethyl)imidazolidine-2,4-dione (B6278998) core and its subsequent derivatization.

The formation of the parent compound itself can be seen as a product of a complex condensation. The related compound 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116) is prepared through the reaction of phenol, glyoxylic acid, and urea (B33335). nih.gov Similarly, the reaction of pentane-2,4-dione with an excess of formaldehyde yields 3,3-bis-(hydroxymethyl)pentane-2,4-dione, demonstrating the fundamental condensation between an active methylene compound and formaldehyde. contaminantdb.ca

Once formed, the imidazolidine-2,4-dione ring, with its N-H protons and active C-5 position, is a versatile scaffold for further condensation reactions.

N-Alkylation/N-Hydroxymethylation: The protons on the nitrogen atoms (N-1 and N-3) are acidic and can be removed by a base, allowing for condensation with electrophiles like alkyl halides or additional formaldehyde to create N-substituted derivatives. thieme-connect.de

C-5 Condensation: The C-5 position can react with aldehydes and ketones, typically under basic catalysis, to form 5-alkylidene or 5-arylidene derivatives. These derivatives are important intermediates for creating further substituted hydantoins. acs.orgnih.gov

Studies on related formaldehyde-releasers like imidazolidinyl urea show they exist as a mixture of condensation products, including allantoin (B1664786) and various hydroxymethylated urea derivatives, highlighting the complexity of these condensation systems. thieme-connect.denih.gov

Epimerization Processes and Chemical Stability under Varied Environmental Conditions

The chemical stability of this compound is influenced by its environment, and its stereochemistry at the C-5 position is notably labile.

Epimerization and Racemization: The C-5 carbon of this compound is a stereocenter. This stereocenter is known to be configurationally unstable, particularly under basic conditions. nih.govacs.org The hydrogen atom at the C-5 position is acidic due to the adjacent carbonyl groups. Base-catalyzed abstraction of this proton leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to racemization of an enantiomerically pure sample or epimerization if other stereocenters are present in the molecule. cardiff.ac.ukorganic-chemistry.org

Mechanistic studies on the racemization of 5-substituted hydantoins favor a stepwise electrophilic substitution (SE1) mechanism, which proceeds through this carbanionic intermediate. cardiff.ac.uk The stereochemical instability at this center is a critical consideration in the synthesis of chiral hydantoin-based drugs. acs.orgorganic-chemistry.org

Chemical Stability: The imidazolidine-2,4-dione ring itself can undergo degradation, primarily through hydrolysis, under both acidic and alkaline conditions.

Alkaline Conditions: In a basic environment, the hydantoin (B18101) ring is susceptible to hydrolytic cleavage. researchgate.net The reaction typically proceeds in two steps: first, the ring opens via nucleophilic attack of a hydroxide (B78521) ion to form the corresponding N-carbamoylamino acid (a hydantoic acid derivative). researchgate.netacs.org With continued heating or stronger base, this intermediate can be further hydrolyzed to yield an amino acid (in this case, β-hydroxyalanine) and ammonia (B1221849). acs.orgwikipedia.org

Acidic Conditions: The hydantoin ring is also subject to decomposition in acidic media. Hot, dilute hydrochloric acid can hydrolyze the ring structure to yield an amino acid. wikipedia.org Studies on related iminohydantoins show that under strong acid, they can hydrolyze to form stable hydantoin derivatives. researchgate.net

The table below summarizes the stability of the imidazolidine-2,4-dione ring under different conditions.

ConditionEffect on Ring StructureMechanismResulting Products
Alkaline (e.g., NaOH, heat) Ring OpeningHydrolysisN-Carbamoylamino acid (Hydantoic acid), further hydrolysis to Amino Acid
Acidic (e.g., HCl, heat) Ring OpeningHydrolysisAmino Acid, Ammonia
Neutral, Heat Stable (relative)--
Basic (catalytic) Stable Ring, C-5 H/D ExchangeEnolate FormationEpimerization/Racemization

This table provides a general summary of the reactivity of the hydantoin ring system.

Role as a Chemical Intermediate or Precursor in Complex Organic Syntheses

The imidazolidine-2,4-dione scaffold, including the 5-hydroxymethyl derivative, is a highly valuable intermediate in organic and medicinal chemistry. thieme-connect.de Its structural features allow it to serve as a versatile starting point for the synthesis of a wide range of more complex, biologically active molecules.

The ability to selectively modify the N-1, N-3, and C-5 positions makes the hydantoin ring a privileged structure in drug discovery. thieme-connect.de Syntheses of highly substituted chiral hydantoins from simple dipeptides have been developed, showcasing their utility as building blocks for drug analogs and natural products.

Numerous studies demonstrate the use of the imidazolidine-2,4-dione core to create derivatives with significant pharmacological properties. These include:

Anticancer agents organic-chemistry.org

Antimicrobial and antifungal agents acs.org

Inhibitors of bacterial virulence factors hmdb.ca

Anticonvulsant drugs acs.org

The following table lists examples of complex derivatives synthesized using the imidazolidine-2,4-dione framework as a precursor.

Precursor TypeReaction TypeResulting Derivative ClassBiological Activity
5-MethylenehydantoinsAddition-Elimination5-(Substituted-methylene)hydantoins acs.orgAntimicrobial
α-Amino AmidesCyclization with Phosgene (B1210022)Enantiomerically Pure Hydantoins organic-chemistry.orgVaried (e.g., Anticancer)
Imidazolidine-2,4-dioneMultistep SynthesisImidazolidine-2,4-dione derivatives hmdb.caInhibitors of Bacterial Virulence
DipeptidesTf₂O-mediated CyclizationHighly Substituted Chiral Hydantoins Drug Analogs, Natural Products

This table illustrates the role of the imidazolidine-2,4-dione scaffold as a chemical intermediate.

Applications in Chemical Research and Materials Science Non Biological

Chemical Modification of Polymeric Materials

The compound is particularly valuable in the surface modification of polymers, where it can be used to impart new and lasting properties to existing materials.

The covalent attachment, or grafting, of hydantoin (B18101) moieties onto polymer backbones is a key strategy for altering surface properties. The hydroxymethyl group of 5-(hydroxymethyl)imidazolidine-2,4-dione (B6278998) and its derivatives serves as a primary reactive handle for this process. One common approach is the "grafting-to" method, where pre-formed polymer chains with reactive end-groups are reacted with the functional groups on a substrate, in this case, the hydantoin derivative. nih.gov

Research has demonstrated the successful grafting of hydroxymethylated hydantoins onto various polymers. For instance, monomethylol hydantoin has been covalently attached to polyurethane coatings made from castor oil and toluene (B28343) diisocyanate. researchgate.net Another strategy involves the chemical modification of natural polymers; N-halamine hydantoin-containing chitosan (B1678972) has been synthesized through the formation of amide bonds. nih.gov

Beyond grafting onto existing polymers, hydantoin-containing monomers can be copolymerized with other common monomers, such as methyl methacrylate (B99206) (MMA) and styrene, to create new polymeric materials with integrated hydantoin functionality. rsc.org These methods ensure that the hydantoin group is permanently bonded to the polymer, providing long-term stability. nih.gov

Summary of Polymer Modification with Hydroxymethylated Hydantoins
Polymer/MonomerHydantoin Derivative UsedModification StrategyPrimary OutcomeReference
Polyurethane (from castor oil and toluene diisocyanate)Monomethylol hydantoinCovalent attachment to coatingCreation of an antimicrobial coating researchgate.net
Chitosan1-(hydroxymethyl)-5,5-dimethylhydantoinAmide bond formationSynthesis of a modified biopolymer nih.gov
Methyl Methacrylate (MMA) & StyreneHydantoin monomerCopolymerizationSynthesis of new biocidal polymers rsc.org
Stainless Steel SurfaceHydantoin-based antibacterial polymerSurface functionalizationPrevention of bacterial adhesion and colonization rsc.org

A significant application of incorporating hydantoin structures into polymers is the creation of materials with regenerable functionalities, particularly N-halamine-based antimicrobial surfaces. researchgate.netresearchgate.net After the hydantoin moiety is grafted onto a polymer, the nitrogen atoms within the imidazolidine-2,4-dione ring can be halogenated, typically through exposure to a source like sodium hypochlorite (B82951) (bleach). researchgate.net This process replaces a hydrogen atom on a nitrogen with a halogen (e.g., chlorine), forming a stable N-halamine bond. researchgate.net

The resulting N-halamine structure is a potent oxidizing agent that exhibits biocidal activity. researchgate.net The mechanism involves the transfer of the oxidative halogen from the N-halamine to the bacterial cell, leading to cell death. researchgate.net Over time and with use, this biocidal capacity is depleted as the halogen is consumed.

The "regenerable" nature of these materials is their key innovation. The depleted surface can be recharged simply by re-exposing it to a halogen source, which restores the N-halamine structures and, consequently, the antimicrobial function. researchgate.net Studies on stainless steel surfaces functionalized with a hydantoin-based polymer have shown this functionality to be remarkably durable. The modified surface was reported to be stable for 45 discharge-recharge cycles, retaining a significant portion of its chlorine-binding ability. rsc.org This rechargeability offers a pathway to reusable and environmentally friendly materials with long-lasting functional properties. researchgate.net

Role in Catalysis (e.g., as Chiral Auxiliaries or Ligands)

The use of small organic molecules to control the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com Structurally related compounds like oxazolidinones are well-established in this role. sigmaaldrich.com

The this compound molecule possesses a chiral center at the C-5 position of the hydantoin ring. This inherent chirality makes it a theoretical candidate for use as a chiral auxiliary or as a building block for chiral ligands. Researchers have developed methods for synthesizing highly substituted chiral hydantoins from simple dipeptides, highlighting the interest in these structures for creating stereochemically defined molecules. organic-chemistry.org

However, while the structural prerequisites exist and related heterocyclic compounds are used in catalysis, specific, documented applications of this compound itself as a chiral auxiliary or ligand in catalytic processes are not prominent in current research literature. Its potential in this area remains a subject for future exploration rather than an established application.

Advanced Chemical Modification of Biomolecules for Structural Studies

Chemical modification using small, reactive probes is a powerful tool for elucidating the structure and interactions of complex biomolecules like proteins. nih.gov

Chemical cross-linking is a technique used to define and map protein complex networks and study their structure. springernature.com The method utilizes chemical reagents, or crosslinkers, that possess two or more reactive sites capable of forming covalent bonds with the functional groups on the side chains of amino acid residues within a protein or between interacting proteins. nih.govyulab.org By linking parts of a protein or different proteins that are in close proximity, researchers can gain insights into protein folding, conformation, and protein-protein interactions. springernature.com

The this compound molecule, with its primary hydroxymethyl group, has the potential to act as such a chemical modifier. The hydroxyl group can be activated to react with nucleophilic side chains of amino acids, such as the amine groups of lysine (B10760008) residues, to form stable covalent bonds. This is analogous to how other crosslinkers function. nih.gov While specific studies employing this compound for protein crosslinking are not detailed in the available literature, its chemical structure is well-suited for this type of application in structural biology.

Common Amino Acid Functional Groups Targeted by Chemical Crosslinkers
Amino AcidFunctional GroupReactivity
LysineAmine (-NH2)Nucleophilic, reacts with electrophilic crosslinkers
Aspartic Acid / Glutamic AcidCarboxylic Acid (-COOH)Can be activated to react with nucleophiles
CysteineThiol (-SH)Highly nucleophilic and specific reactivity
TyrosinePhenolCan undergo photo-activated crosslinking

Q & A

What are the established synthetic methodologies for 5-(Hydroxymethyl)imidazolidine-2,4-dione, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
A common approach involves the condensation of glyoxylic acid derivatives with urea or thiourea in acidic media. For example, hydantoin derivatives like 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione are synthesized by reacting phenol, glyoxylic acid, and urea in hydrochloric acid at elevated temperatures (370 K for 6 hours), followed by recrystallization from ethanol . To optimize yields, researchers should:

  • Use stoichiometric excess of urea (1.2 equivalents) to drive the reaction.
  • Monitor pH conditions, as acidic environments favor cyclization.
  • Employ fractional crystallization for purification, as demonstrated in hydantoin crystal structure studies .

How can the crystal structure and conformational properties of this compound be determined experimentally?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For hydantoin analogs, monoclinic crystal systems (e.g., space group P2₁/c) are typical, with lattice parameters such as a = 10.3694 Å, b = 6.9914 Å, and c = 12.3857 Å . Key steps include:

  • Growing high-quality crystals via slow evaporation of ethanol or water.
  • Refining hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to resolve 3D frameworks .
  • Validating planar imidazolidine ring conformations (RMSD ≤ 0.012 Å) using software like Olex2 or SHELXL .

What computational strategies are effective in resolving contradictory reactivity data for hydantoin derivatives like this compound?

Level: Advanced
Methodological Answer:
Discrepancies in reactivity (e.g., oxidation vs. reduction pathways) can be addressed via:

  • Density Functional Theory (DFT): Calculate activation energies for competing reactions (e.g., hydroxy group oxidation vs. iodine reduction in analogous compounds ).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Spectroscopic Validation: Cross-reference computational predictions with experimental NMR (¹H/¹³C) and IR data to confirm product identity .

How can factorial design improve the synthesis and purification of this compound?

Level: Advanced
Methodological Answer:
Factorial design optimizes variables like temperature, reagent ratios, and reaction time. For hydantoin synthesis:

  • Screening Experiments: Identify critical factors (e.g., HCl concentration, stirring rate) using a 2⁴ factorial matrix .
  • Response Surface Methodology (RSM): Maximize yield by modeling interactions between variables. For example, a central composite design (CCD) revealed that 370 K and 6-hour reaction time are optimal for analogous compounds .
  • Robustness Testing: Validate optimized conditions under minor perturbations (e.g., ±5% reagent variation) to ensure reproducibility.

What pharmacological screening protocols are recommended for evaluating this compound?

Level: Advanced
Methodological Answer:
Hydantoin derivatives exhibit antimicrobial, anti-inflammatory, and antidiabetic activities . Key assays include:

  • Antibacterial Activity: Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition: Spectrophotometric assays for α-glucosidase (antidiabetic) and COX-2 (anti-inflammatory) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to assess safety margins.
  • Structural-Activity Relationships (SAR): Compare substituent effects (e.g., hydroxymethyl vs. fluorophenyl groups ) using molecular docking (AutoDock Vina).

How should researchers address discrepancies in reported melting points or spectral data for hydantoin derivatives?

Level: Basic
Methodological Answer:
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) .
  • Polymorph Screening: Recrystallize from multiple solvents (e.g., ethanol, DMSO) and characterize via PXRD .
  • Standardized Protocols: Adhere to ICMJE guidelines for reporting chemical purity, instrumentation (e.g., Bruker SMART CCD for XRD ), and spectral acquisition parameters .

What are the best practices for storing and handling this compound to ensure stability?

Level: Basic
Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • Handling: Use gloveboxes for moisture-sensitive reactions, as hydantoins may hydrolyze in aqueous acidic/basic conditions .
  • Safety: Follow OSHA guidelines for PPE (gloves, goggles) and emergency protocols for spills (neutralize with NaHCO₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.